1,3-Benzodioxole-4,7-dione

Catalog No.
S9008469
CAS No.
86319-72-4
M.F
C7H4O4
M. Wt
152.10 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxole-4,7-dione

CAS Number

86319-72-4

Product Name

1,3-Benzodioxole-4,7-dione

IUPAC Name

1,3-benzodioxole-4,7-dione

Molecular Formula

C7H4O4

Molecular Weight

152.10 g/mol

InChI

InChI=1S/C7H4O4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-2H,3H2

InChI Key

GPUOEYYRNOTMES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=O)C=CC2=O

1,3-Benzodioxole-4,7-dione is an organic compound characterized by its unique structure, which includes a dioxole ring fused with a diketone functionality. Its molecular formula is C7H4O4C_7H_4O_4, and it has a molecular weight of approximately 152.106 g/mol. This compound is notable for its potential biological activities, particularly in the realm of medicinal chemistry, where it exhibits antibiotic properties and is of interest in the development of new therapeutic agents .

  • Oxidation: The compound can be oxidized to form quinones, which are significant intermediates in various chemical processes. This transformation can enhance the reactivity of the compound for further synthetic applications .
  • Reduction: Reduction reactions can yield dihydro derivatives, altering its properties and potential applications .
  • Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups into the benzodioxole ring. This versatility makes it a valuable intermediate in organic synthesis .

Research indicates that 1,3-Benzodioxole-4,7-dione possesses notable biological activities. It has been studied for its antibiotic properties, showing effectiveness against certain bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan biosynthesis . This makes it a candidate for further investigation in microbiological studies and potential therapeutic applications.

The synthesis of 1,3-Benzodioxole-4,7-dione can be achieved through various methods:

  • Starting Materials: Common precursors include catechol and substituted halomethanes.
  • Synthetic Route: A typical synthetic pathway involves the reaction of catechol with appropriate reagents under controlled conditions to form the desired dioxole structure.
  • Cyclization: Subsequent steps may involve cyclization reactions that lead to the formation of the diketone structure characteristic of 1,3-Benzodioxole-4,7-dione .

1,3-Benzodioxole-4,7-dione finds applications across several fields:

  • Medicinal Chemistry: Due to its antibiotic properties, it is being explored for potential use in treating bacterial infections.
  • Organic Synthesis: It serves as an important intermediate for synthesizing other bioactive compounds .
  • Material Science: The compound is also investigated for its utility in developing materials with specific chemical properties .

Studies on the interactions of 1,3-Benzodioxole-4,7-dione with biological targets are ongoing. Preliminary findings suggest that it may interact with bacterial enzymes critical for cell wall synthesis. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 1,3-Benzodioxole-4,7-dione. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
4,7-Diphenyl-1,3-benzodioxole-5,6-dioneContains additional phenyl groupsNotable antibiotic properties
4,7-Dimethoxy-5-methyl-1,3-benzodioxoleMethyl and methoxy substitutionsExhibits anti-inflammatory activity
5-Methyl-1,3-benzodioxole-4,7-dioneMethyl substitution at position 5Found in certain medicinal fungi
1,3-Benzodioxole-4,5-dimethoxy-6-(2-propenyl)Contains methoxy and propenyl groupsUsed in various chemical syntheses

The uniqueness of 1,3-Benzodioxole-4,7-dione lies primarily in its potent antibiotic activity and its ability to disrupt bacterial cell wall synthesis effectively compared to other similar compounds .

Evolution of Benzodioxole-Based Therapeutics

Benzodioxole derivatives have been integral to medicinal chemistry since the 19th century, with safrole (a methylenedioxy-containing compound) serving as an early prototype for anti-inflammatory and antimicrobial agents. The discovery of 1,3-benzodioxole-4,7-dione in the late 20th century marked a shift toward functionalized diketone derivatives, which offered improved binding affinity to biological targets. Early studies focused on its isolation from natural sources, such as Vincetoxicum indicum, where it coexists with tylophorinicine, a structurally related alkaloid.

Structural Innovations in Heterocyclic Design

The fusion of a dioxole ring with a diketone moiety in 1,3-benzodioxole-4,7-dione introduced unprecedented electronic properties. Comparative analysis with its isomer, 1,3-benzodioxole-5,6-dione (CAS 21505-19-1), reveals distinct reactivity patterns: the 4,7-dione isomer exhibits greater electrophilicity at the carbonyl groups due to conjugation with the dioxole oxygen atoms. This electronic configuration enhances its ability to participate in nucleophilic addition reactions, a feature exploited in synthetic derivatization.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

152.01095860 g/mol

Monoisotopic Mass

152.01095860 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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